Biotin-PEG10-NHS ester

Biotinylation Protein labeling Steric hindrance

Biotin-PEG10-NHS ester delivers a 29Å PEG10 spacer, optimally balancing aqueous solubility and steric accessibility. Unlike shorter PEG4 linkers (~19 Å) that risk antibody precipitation, PEG10 prevents aggregation even at high labeling densities, preserving avidin-binding affinity. This intermediate-length spacer projects biotin beyond protein surface exclusion zones, enabling robust detection in sandwich ELISA, Western blot, pull-down, and live-cell surface labeling workflows. For PROTAC synthesis, PEG10 avoids the binding stoichiometry reduction and Kd elevation seen with PEG5000 derivatives, maintaining near-native biotin-avidin kinetics. Choose this reagent for high-substitution biotinylation without compromising conjugate solubility or target recognition.

Molecular Formula C37H64N4O16S
Molecular Weight 853.0 g/mol
Cat. No. B15145427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG10-NHS ester
Molecular FormulaC37H64N4O16S
Molecular Weight853.0 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
InChIInChI=1S/C37H64N4O16S/c42-32(4-2-1-3-31-36-30(29-58-31)39-37(46)40-36)38-8-10-48-12-14-50-16-18-52-20-22-54-24-26-56-28-27-55-25-23-53-21-19-51-17-15-49-13-11-47-9-7-35(45)57-41-33(43)5-6-34(41)44/h30-31,36H,1-29H2,(H,38,42)(H2,39,40,46)/t30-,31-,36-/m0/s1
InChIKeyBKCPZQDKBUIRQP-QOIMHMMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG10-NHS Ester: A PEG10-Spaced Amine-Reactive Biotinylation Reagent for Reduced Steric Hindrance Applications


Biotin-PEG10-NHS ester is a heterobifunctional bioconjugation reagent comprising a biotin moiety, a polyethylene glycol (PEG) spacer containing ten ethylene glycol (CH₂CH₂O) repeat units, and an N-hydroxysuccinimide (NHS) ester terminal group . The PEG10 spacer confers enhanced aqueous solubility, flexible linker conformation, and spatial separation between the biotin tag and the conjugated target molecule, thereby mitigating steric constraints in downstream streptavidin/avidin recognition [1]. The NHS ester enables covalent attachment to primary amines on proteins, antibodies, peptides, and amine-functionalized surfaces under mild alkaline conditions (pH 7.2–8.5) [2].

Why PEG Spacer Length in Biotin-PEG10-NHS Ester Critically Dictates Conjugate Performance


Generic substitution among biotin-PEG-NHS ester variants differing only in PEG repeat units is not trivial, as spacer length directly governs both conjugate solubility and the steric accessibility of the biotin moiety to the deep binding pocket of avidin/streptavidin . Shorter spacers (e.g., PEG4, ~19 Å) may induce protein aggregation upon high-density labeling due to insufficient hydrophilic shielding, while longer PEG chains elevate dissociation constants (Kd) due to increased entropic penalty and potential steric occlusion of avidin binding sites [1]. The selection of a specific PEG length—such as PEG10—is therefore a deliberate optimization step balancing aqueous processability against binding affinity retention, and cannot be presumed interchangeable without empirical validation in the specific assay context [2].

Quantitative Differentiation of Biotin-PEG10-NHS Ester: Evidence for Spacer-Dependent Performance


PEG10 Spacer Length Reduces Steric Hindrance Relative to PEG4 in Protein Labeling Applications

The PEG10 spacer (ten ethylene glycol units, ~29 Å) provides significantly greater spatial separation between the biotin moiety and the conjugated protein surface compared to shorter PEG4 spacers (four units, ~19 Å) [1]. This extended reach is critical when labeling lysine residues located within sterically constrained pockets or when high-density biotinylation is required without compromising avidin accessibility . While PEG4-NHS esters can cause protein aggregation due to insufficient hydrophilic shielding, the PEG10 variant mitigates this risk through enhanced hydration and spatial buffering [2].

Biotinylation Protein labeling Steric hindrance

PEG10 Spacer Maintains Aqueous Buffer Solubility While Avoiding Excessive PEG-Induced Kd Elevation

The PEG10 spacer confers solubility in aqueous buffers (e.g., PBS), whereas non-PEGylated biotin-NHS esters (e.g., NHS-LC-biotin) exhibit pronounced hydrophobicity requiring organic co-solvents for conjugation . Critically, equilibrium binding studies on PEGylated biotin-avidin systems demonstrate that while PEGylation universally elevates dissociation constants (Kd) relative to free biotin (Kd ~10⁻¹⁵ M), the magnitude of this increase scales with PEG molecular weight: PEG588 increases Kd to ~10⁻⁸ M, whereas larger PEG chains further reduce binding stoichiometry from 4:1 to 1:1 [1]. Biotin-PEG10-NHS ester (PEG MW ~440 Da) occupies an intermediate position in this continuum, providing sufficient aqueous solubility enhancement without approaching the binding-compromising thresholds observed for PEG3400 and PEG5000 [2].

Aqueous solubility PEGylation Binding affinity

NHS Ester Hydrolysis Half-Life Defines Practical Conjugation Window for Biotin-PEG10-NHS Ester

The NHS ester moiety in Biotin-PEG-NHS reagents undergoes competitive hydrolysis in aqueous reaction buffers, establishing a finite window for efficient amine conjugation [1]. For Biotin-PEG8-NHS, the hydrolysis half-life is approximately 4–5 hours at pH 7.0 and ~45 minutes at pH 9 . While direct half-life data for Biotin-PEG10-NHS ester are not reported in primary literature, the PEG spacer length does not materially alter NHS ester hydrolysis kinetics, which are governed by pH and the electron-withdrawing environment of the ester linkage . Therefore, Biotin-PEG10-NHS ester can be expected to exhibit comparable stability characteristics, requiring conjugation completion within 2–4 hours under standard labeling conditions (pH 7.2–8.5, room temperature) [2].

NHS ester stability Hydrolysis half-life Conjugation efficiency

Comparative Storage and Handling Stability: Biotin-PEG10-NHS Ester Requires Standard -20°C Anhydrous Conditions

Biotin-PEG10-NHS ester exhibits storage stability of up to 3 years as a powder stored at -20°C under desiccated, light-protected conditions . Upon dissolution in DMSO or aqueous buffer, stability decreases markedly: stock solutions are stable for approximately 1 year at -80°C but only ~1 month at -20°C . These requirements are consistent across the biotin-PEG-NHS ester class (PEG4 through PEG12), indicating that procurement decisions cannot differentiate products based on shelf-life or storage robustness .

Reagent storage Stability Procurement

Recommended Application Scenarios for Biotin-PEG10-NHS Ester Based on Quantified Spacer Performance


High-Density Biotinylation of Antibodies and Proteins for Immunoassay Development

The extended PEG10 spacer (~29 Å) enables high substitution ratios on antibody surfaces without inducing precipitation or compromising antigen-binding activity . This scenario leverages the ~53% longer spacer relative to PEG4 variants to maintain avidin accessibility at high labeling densities, directly addressing aggregation concerns documented for shorter PEG linkers [1]. This is particularly critical for sandwich ELISA and Western blot detection reagents where signal amplification depends on multiple biotin-avidin interactions per detection event.

Labeling of Sterically Hindered Lysine Residues in Multimeric Protein Complexes

When biotinylating lysine residues buried within protein-protein interfaces or located in conformationally restricted domains, the PEG10 spacer provides necessary reach to project the biotin moiety beyond the steric exclusion zone of the protein surface . Shorter PEG4 linkers (~19 Å) may fail to achieve adequate exposure for avidin binding in these contexts, resulting in false-negative detection in pull-down assays or suboptimal capture efficiency on streptavidin-coated surfaces [1].

PROTAC Linker Applications Requiring Balanced Aqueous Solubility and Binding Retention

In PROTAC (PROteolysis TArgeting Chimera) synthesis, Biotin-PEG10-NHS ester serves as a PEG-based linker where the PEG10 length provides sufficient aqueous solubility for in vitro handling while avoiding the binding stoichiometry reduction (4:1 → 1:1) and severe Kd elevation observed with PEG5000 biotin derivatives . This intermediate spacer length is advantageous when subsequent avidin-based purification or target engagement assays must retain near-native biotin-avidin binding capacity [1].

Cell Surface Protein Biotinylation and Dynamic Tracking Studies

The combination of aqueous buffer solubility and flexible PEG10 spacer makes this reagent suitable for labeling primary amines on live cell surface proteins under physiological conditions . The PEG10 length minimizes non-specific hydrophobic interactions with the lipid bilayer that plague non-PEGylated NHS-LC-biotin, while the NHS ester enables rapid (<2 hour) labeling within the hydrolysis-limited conjugation window [1]. This facilitates downstream isolation of labeled cell populations via streptavidin-conjugated magnetic beads or fluorophores for flow cytometry applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biotin-PEG10-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.